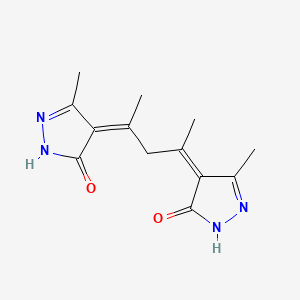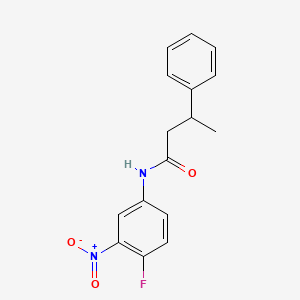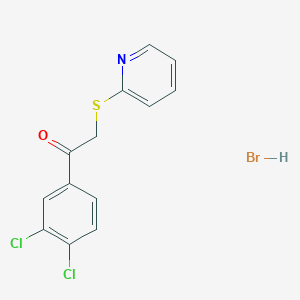![molecular formula C16H16O4 B3982531 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3982531.png)
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one
Übersicht
Beschreibung
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one is a chemical compound that belongs to the family of coumarins. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation by targeting various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one in lab experiments is its low toxicity and high solubility in water. This makes it suitable for in vitro and in vivo studies. However, one limitation is its poor bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, it would be interesting to study the structure-activity relationship of this compound and develop more potent derivatives with improved bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
9-ethyl-8-(1-hydroxyethyl)-4-methyl-2H-furo[2,3-h]chromen-2-one has been extensively studied for its various biological activities. It has been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. In addition, it has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
9-ethyl-8-(1-hydroxyethyl)-4-methylfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-4-10-14-12(19-15(10)9(3)17)6-5-11-8(2)7-13(18)20-16(11)14/h5-7,9,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWHMLVFWNWAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3982464.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982465.png)
![methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate](/img/structure/B3982473.png)
![N-isopropyl-2-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B3982475.png)
![1-(2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)-4-methylpiperazine](/img/structure/B3982480.png)
![1-methyl-2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-benzimidazole](/img/structure/B3982490.png)
![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]methioninate](/img/structure/B3982491.png)
![3-chloro-4-methoxy-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3982493.png)

![4-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3982518.png)

![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3982523.png)